(1R)-(-)-(10-Camphorsulfonyl)oxaziridine: A Comprehensive Technical Guide for Asymmetric Synthesis
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine: A Comprehensive Technical Guide for Asymmetric Synthesis
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine , with the CAS number 104372-31-8, stands as a cornerstone reagent in modern asymmetric synthesis. This guide provides an in-depth exploration of its properties, synthesis, and applications, with a particular focus on its role in the stereoselective hydroxylation of prochiral substrates. Developed by Franklin A. Davis and his research group, this class of N-sulfonyloxaziridines has become indispensable for the synthesis of optically active α-hydroxy carbonyl compounds, which are crucial intermediates in the development of pharmaceuticals and other biologically active molecules.[1][2][3]
Physicochemical and Spectroscopic Properties
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine is a white to off-white solid, valued for its stability and ease of handling compared to many other oxidizing agents.[4] Its chiral nature, derived from the camphor backbone, is the key to its ability to induce asymmetry in chemical reactions.
Table 1: Physicochemical Properties of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine
| Property | Value | Reference(s) |
| CAS Number | 104372-31-8 | [5] |
| Molecular Formula | C₁₀H₁₅NO₃S | [5] |
| Molecular Weight | 229.30 g/mol | [5] |
| Appearance | Off-White Solid | [4] |
| Melting Point | 172-174 °C (for the (1S)-(+) enantiomer) | [6] |
| Optical Activity | [α]₂₀/D −44°, c = 2.2 in chloroform | |
| Storage Temperature | 2-8°C |
Synthesis and Stereochemical Integrity
The synthesis of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine is a well-established, multi-step process commencing from the readily available and inexpensive (1R)-(-)-10-camphorsulfonic acid.[7][8][9] The synthetic route is designed to preserve the stereochemical integrity of the camphor scaffold, ensuring the high enantiopurity of the final oxidizing agent.
A general synthetic pathway involves the conversion of the parent sulfonic acid to the corresponding sulfonyl chloride, followed by reaction with ammonia to form the sulfonamide.[7][9] The sulfonamide is then cyclized to the sulfonylimine, which undergoes a diastereoselective oxidation to yield the desired oxaziridine.[7][8] The oxidation step is crucial, as it proceeds from the endo face of the C=N double bond, resulting in the formation of a single oxaziridine isomer.[10][11] This stereospecificity obviates the need for challenging diastereomeric separations.[9]
Figure 2: Conceptual diagram of the asymmetric hydroxylation mechanism.
Experimental Protocol: Asymmetric Hydroxylation of a Ketone Enolate
The following is a representative protocol for the asymmetric α-hydroxylation of a ketone, illustrating the practical application of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine.
Step 1: Enolate Formation In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the ketone substrate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). The solution is then cooled to a low temperature, typically -78 °C. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to the solution to generate the corresponding enolate. The reaction is stirred at this temperature for a specified period to ensure complete enolate formation.
Step 2: Oxidation A solution of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine in a suitable solvent (e.g., THF) is then added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or another appropriate analytical technique.
Step 3: Quench and Work-up The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Step 4: Purification The resulting crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched α-hydroxy ketone. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or other suitable methods.
The choice of base, solvent, and reaction temperature can significantly influence the stereoselectivity of the oxidation. [12]For instance, sodium enolates have been shown to react more effectively than their lithium or zinc counterparts in certain cases, leading to higher enantiomeric excess. [13]
Broader Applications in Drug Development and Total Synthesis
The utility of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine extends beyond the hydroxylation of simple ketones and esters. It has been employed as a key reagent in the total synthesis of numerous complex natural products and pharmaceuticals. [1]Its ability to introduce a hydroxyl group with high stereocontrol at a specific position is a powerful tool for building molecular complexity. Notable examples include its use in the synthesis of taxol, a potent anti-cancer drug. [1] Furthermore, this reagent has found applications in the asymmetric synthesis of proton pump inhibitors, polyhydroxylated pyrrolidines, and in the diastereoselective hydroxylation of complex substrates like chlorophyll enolates. [10]
Safety and Handling
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine is a combustible solid and should be handled with appropriate care in a well-ventilated area. [14]It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. The compound should be stored in a cool, dry place, away from strong oxidizing agents and bases. [14]In case of accidental release, sweep up the solid material and place it in a suitable container for disposal. [14]
Conclusion
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine is a powerful and versatile chiral oxidizing agent that has had a profound impact on the field of asymmetric synthesis. Its robust nature, predictable stereochemical outcomes, and broad substrate scope have made it an invaluable tool for chemists in both academic and industrial settings. The continued exploration of its reactivity and the development of new applications will undoubtedly lead to further advances in the synthesis of complex, enantiomerically pure molecules.
References
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Davis Oxidation. Chem-Station. [Link] [3]14. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses. [Link] [9]15. Polymer-Supported N -Phenylsulfonyloxaziridine (Davis Reagent): A Versatile Oxidant. ResearchGate. [Link]
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